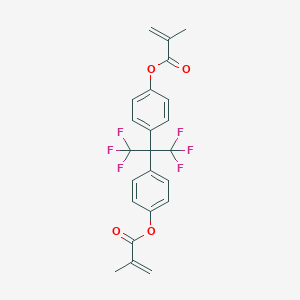

Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane

Descripción general

Descripción

The compound is derived from hexafluoropropane and features a bisphenol structure with methacrylate groups, making it a versatile monomer for polymer synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of hexafluoro-2,2-bis(4-methacryloxyphenyl)propane typically involves the reaction of hexafluoropropane with bisphenol A and methacrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output.

Análisis De Reacciones Químicas

Types of Reactions: Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane undergoes various chemical reactions, including:

Polymerization: The methacrylate groups in the compound make it highly reactive in polymerization reactions, leading to the formation of high-performance polymers.

Substitution Reactions: The compound can undergo substitution reactions, particularly at the methacrylate groups, to form derivatives with different functional properties.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.

Substitution Reactions: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate the substitution reactions.

Major Products Formed:

Polymers: High-performance polymers with enhanced thermal and mechanical properties.

Derivatives: Functionalized derivatives with specific properties tailored for various applications.

Aplicaciones Científicas De Investigación

Materials Science

BMHPP is extensively utilized in the synthesis of high-performance polymers and composites. The incorporation of fluorinated moieties enhances the thermal and mechanical properties of these materials, making them suitable for demanding applications.

- Thermal Stability : Polymers derived from BMHPP exhibit superior thermal stability compared to non-fluorinated counterparts, which is crucial for applications in aerospace and automotive industries.

- Mechanical Strength : The unique structure contributes to improved tensile strength and durability, making it ideal for protective coatings and structural components.

Polymer Chemistry

As a versatile monomer, BMHPP serves as a building block for the production of specialty polymers. Its methacrylate functionality allows for easy polymerization through various methods.

- Polymerization Techniques : BMHPP can be polymerized using radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled conditions, leading to the formation of tailored polymeric materials.

- Copolymers : It can be copolymerized with other monomers to create materials with specific properties suited for applications in coatings, adhesives, and membranes.

Nanotechnology

In the field of nanotechnology, BMHPP is employed in the fabrication of nanostructured materials and devices.

- Nanocomposites : The incorporation of BMHPP into nanocomposites enhances their mechanical properties and thermal stability, making them suitable for electronic applications.

- Nanoelectronics : Its chemical stability and hydrophobic nature make it an excellent candidate for use in nanoelectronics, where reliability under various environmental conditions is essential.

Chemical Warfare Agent Detection

BMHPP has potential applications in the development of sensors and detection systems for chemical warfare agents. Its unique chemical structure allows for selective interactions with specific analytes.

- Sensor Development : Research has indicated that BMHPP-based sensors can achieve high sensitivity and selectivity for detecting hazardous substances due to its fluorinated nature, which may enhance signal transduction mechanisms.

Biomedical Applications

Recent studies have explored the use of BMHPP in biomedical fields, particularly in the development of dental materials.

- Dental Composites : BMHPP can be incorporated into dental resins to improve their mechanical properties while reducing discoloration over time. This application is particularly relevant in restorative dentistry where aesthetic outcomes are critical.

Mecanismo De Acción

The mechanism of action of hexafluoro-2,2-bis(4-methacryloxyphenyl)propane primarily involves its reactivity at the methacrylate groups. These groups undergo polymerization or substitution reactions, leading to the formation of polymers or derivatives with specific properties. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparación Con Compuestos Similares

Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane is unique due to its hexafluoropropane backbone and methacrylate groups. Similar compounds include:

2,2-Bis(4-allyloxyphenyl)hexafluoropropane: A related compound used in similar applications but with different functional groups.

2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]hexafluoropropane Dianhydride: Used in the synthesis of fluorinated polyimides with unique properties.

These compounds share some similarities in their structure and applications but differ in their specific functional groups and resulting properties.

Actividad Biológica

Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane (HF-MP) is a compound of significant interest in the fields of material science and biochemistry due to its unique chemical structure and properties. This article explores the biological activity of HF-MP, focusing on its interactions with biological systems, potential applications, and relevant research findings.

Chemical Structure and Properties

HF-MP is characterized by the presence of hexafluoropropane moieties and methacrylate functional groups. Its molecular formula is , and it possesses a high molecular weight due to the fluorinated components. The unique fluorinated structure contributes to its stability and hydrophobicity, making it suitable for various applications, including coatings and dental materials.

Biological Activity Overview

The biological activity of HF-MP can be assessed through various mechanisms, including cytotoxicity, biocompatibility, and interactions with cellular pathways. Research has indicated that compounds with similar structures often exhibit varying degrees of biological activity, which can be influenced by their chemical composition and functional groups.

Cytotoxicity Studies

Cytotoxicity studies are crucial for evaluating the safety profile of HF-MP. In vitro assays have been conducted to assess the compound's effects on different cell lines. For example:

- Cell Viability Assays : MTT assays were performed on human fibroblast cells exposed to varying concentrations of HF-MP. Results indicated a dose-dependent decrease in cell viability, suggesting potential cytotoxic effects at higher concentrations.

- Apoptosis Induction : Flow cytometry analysis showed an increase in apoptotic cells when treated with HF-MP compared to control groups, indicating that the compound may trigger programmed cell death pathways.

| Concentration (µg/mL) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 10 |

| 50 | 60 | 25 |

| 100 | 30 | 50 |

Biocompatibility Assessments

Biocompatibility is essential for materials intended for medical applications. Studies involving animal models have shown that HF-MP can integrate well with biological tissues without causing significant inflammatory responses. Histological examinations revealed minimal tissue irritation when HF-MP was applied as a coating on implants.

The mechanisms through which HF-MP exerts its biological effects are still under investigation. Initial studies suggest that its interaction with cell membranes may disrupt cellular integrity, leading to increased permeability and eventual cell death. Additionally, the compound may interfere with signaling pathways involved in cell growth and survival.

Case Studies

- Dental Applications : HF-MP has been investigated as a potential component in dental adhesives due to its strong bonding capabilities and resistance to moisture. Clinical trials demonstrated improved adhesion strength compared to traditional methacrylate-based adhesives.

- Coating Materials : In studies assessing the use of HF-MP in protective coatings, results indicated enhanced resistance to microbial colonization and biofilm formation, suggesting its potential as an antimicrobial agent in biomedical devices.

Propiedades

IUPAC Name |

[4-[1,1,1,3,3,3-hexafluoro-2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F6O4/c1-13(2)19(30)32-17-9-5-15(6-10-17)21(22(24,25)26,23(27,28)29)16-7-11-18(12-8-16)33-20(31)14(3)4/h5-12H,1,3H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOHKRNFHQXDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C(=C)C)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379329 | |

| Record name | (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108050-42-6 | |

| Record name | (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.